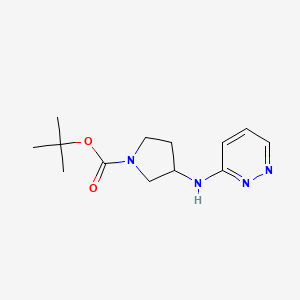

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridazine ring linked via an amino group. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, distinguishes this compound from analogues with pyrazine, pyridine, or isoquinoline scaffolds. Such structural nuances influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-10(9-17)15-11-5-4-7-14-16-11/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUVMPVPRXJZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyridazine derivatives with tert-butyl pyrrolidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Variations

a) Pyridazine vs. Pyrazine Derivatives

- Pyrazine Analogue: Tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (C₁₃H₂₀N₄O₂) has nitrogen atoms in para positions, leading to symmetrical electron withdrawal.

b) Pyridine and Isoquinoline Analogues

- Compound 35 (): Contains an isoquinoline core (C₁₇H₁₆ClN₂O⁺, MW 299.09) with a chloro-substituted phenyl group. The fused aromatic system increases lipophilicity (logP) and steric bulk, likely enhancing membrane permeability but reducing solubility .

- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (C₁₆H₂₄N₂O₃, MW 292.37): Methoxy and methyl groups on pyridine donate electrons, stabilizing the ring and altering metabolic stability compared to pyridazine’s electron-deficient system .

Substituent Effects

a) Halogenated Derivatives

- Chlorinated Compound 35 (): The chloro group in isoquinoline derivatives elevates cytotoxicity, a trait leveraged in kinase inhibitors .

b) Functional Group Modifications

- Hydroxymethyl Derivative (CAS 138108-72-2): The hydroxymethyl group in tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate introduces polarity, improving aqueous solubility but increasing susceptibility to oxidative metabolism .

- Nitro and Dibenzylamino Substituents (): The nitro group in tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate is strongly electron-withdrawing, accelerating reactions like nucleophilic aromatic substitution.

Stereochemical and Conformational Differences

- Chiral Analogues : Compounds like tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate () emphasize stereochemistry’s role in biological activity. The (R)-configuration may optimize binding to chiral targets, whereas the target compound’s planar pyridazine could favor π-π stacking .

- Branched Side Chains: tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate () incorporates a cyclopropyl group, inducing conformational rigidity. This contrasts with the target compound’s flexible pyridazin-3-ylamino linkage .

Implications for Research and Development

The structural diversity among these analogues underscores the importance of rational design in drug discovery. For instance:

- Pyridazine vs. Pyrazine : Pyridazine’s dipole moment may favor interactions with charged enzyme active sites, while pyrazine’s symmetry could reduce off-target effects .

- Halogenation : Bromine or chlorine substituents improve pharmacokinetic profiles but may introduce toxicity risks .

- Steric Effects: Bulky groups like dibenzylamino () or cyclopropyl () enhance target specificity but complicate synthesis .

Biological Activity

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in scientific research.

The synthesis of this compound typically involves the reaction of pyridazine derivatives with tert-butyl pyrrolidine-1-carboxylate. The reactions are generally conducted in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often under reflux conditions to ensure complete conversion.

Synthetic Route Example

| Reagents | Conditions | Yield |

|---|---|---|

| Pyridazine derivative + tert-butyl pyrrolidine-1-carboxylate | Reflux in DMF or THF for several hours | Varies |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant growth inhibition against various cancer cell lines while showing minimal effects on non-tumorigenic cells. For instance, a study reported that certain derivatives exhibited IC50 values below 10 µM against tumor cells, indicating strong cytotoxic effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors involved in critical signaling pathways, leading to its observed effects on cell proliferation and survival .

Case Studies

- Study on Anticancer Activity : A recent investigation evaluated the growth inhibition of multiple cancer cell lines using this compound. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced cell viability, particularly in breast and lung cancer cells .

- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound showed an MIC of 12.5 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound | Activity | IC50/MIC |

|---|---|---|

| Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | Anticancer | IC50 < 10 µM |

| Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Antimicrobial | MIC = 12.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.